![molecular formula C8H7BrMg B14670207 Magnesium, bicyclo[4.2.0]octa-1,3,5-trien-3-ylbromo- CAS No. 38194-41-1](/img/structure/B14670207.png)
Magnesium, bicyclo[4.2.0]octa-1,3,5-trien-3-ylbromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium, bicyclo[420]octa-1,3,5-trien-3-ylbromo- is a complex organometallic compound that features a magnesium atom bonded to a bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of magnesium, bicyclo[4.2.0]octa-1,3,5-trien-3-ylbromo- typically involves a multi-step process. One common method starts with the reaction of benzocyclobutene with (2-bromo-vinyl)-benzene in the presence of magnesium and dichlorodimethylsilane in tetrahydrofuran (THF) at 25–30°C . The resulting product is then purified through vacuum distillation to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium, bicyclo[4.2.0]octa-1,3,5-trien-3-ylbromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the magnesium atom.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents can be used to replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various organomagnesium compounds, while oxidation and reduction reactions can produce different oxidation states of the magnesium complex.
Wissenschaftliche Forschungsanwendungen
Magnesium, bicyclo[4.2.0]octa-1,3,5-trien-3-ylbromo- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Investigated for its potential use in therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials with unique mechanical and dielectric properties.
Wirkmechanismus
The mechanism of action of magnesium, bicyclo[4.2.0]octa-1,3,5-trien-3-ylbromo- involves its interaction with various molecular targets. The magnesium atom can coordinate with different ligands, influencing the reactivity and stability of the compound. The bicyclic structure provides a rigid framework that can facilitate specific interactions with other molecules, enhancing its effectiveness in catalytic and synthetic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane
- Bicyclo[4.2.0]octa-1,3,5-triene
- 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol
Uniqueness
Magnesium, bicyclo[4.2.0]octa-1,3,5-trien-3-ylbromo- is unique due to the presence of the magnesium atom, which imparts distinct chemical properties compared to its silicon or carbon analogs. This uniqueness makes it valuable in specific applications where magnesium’s reactivity and coordination chemistry are advantageous.
Eigenschaften
CAS-Nummer |
38194-41-1 |
|---|---|
Molekularformel |
C8H7BrMg |
Molekulargewicht |
207.35 g/mol |
InChI |
InChI=1S/C8H7.BrH.Mg/c1-2-4-8-6-5-7(8)3-1;;/h1,3-4H,5-6H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
OQDONEOZKRFYRI-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC2=C1C=C[C-]=C2.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


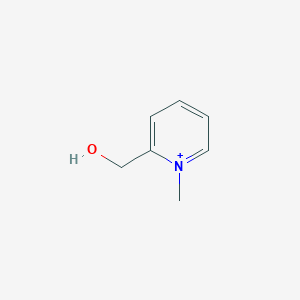
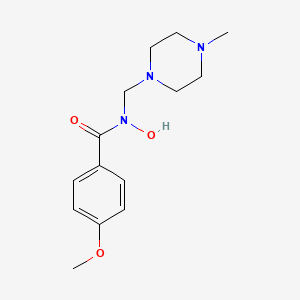

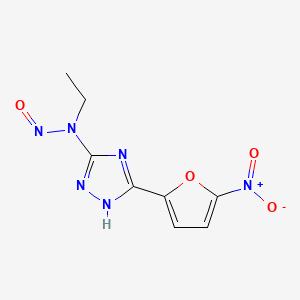
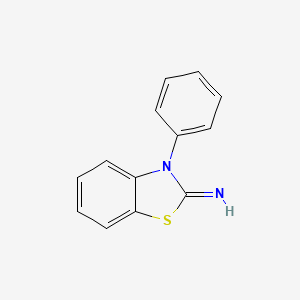
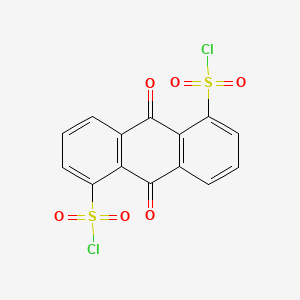
![4,6-Dichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B14670168.png)
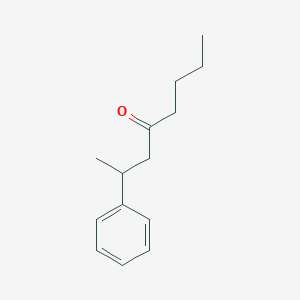
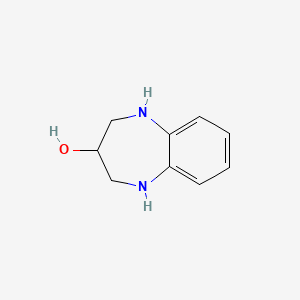


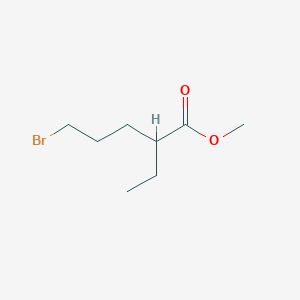
![[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]methanol;carbamic acid](/img/structure/B14670192.png)
phosphanium](/img/structure/B14670196.png)
